Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxy-3,5-dimethoxycinnamate can be synthesized through the esterification of Sinapic acid with methanol. This reaction typically occurs under acidic conditions, using catalysts such as sulfuric acid or acetic acid . The reaction involves the conversion of the carboxylic acid group of Sinapic acid to a methyl ester group.
Industrial Production Methods
Industrial production of Methyl 4-hydroxy-3,5-dimethoxycinnamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3,5-dimethoxycinnamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamate structure to a single bond, forming saturated derivatives.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated esters. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 4-hydroxy-3,5-dimethoxycinnamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its antioxidant properties and its ability to scavenge free radicals.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its beneficial properties.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3,5-dimethoxycinnamate involves its ability to donate hydrogen atoms and electrons, thereby neutralizing free radicals and reducing oxidative stress . It interacts with various molecular targets, including enzymes and cellular receptors, to exert its antioxidant and anti-inflammatory effects. The compound also modulates signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Methyl 4-hydroxy-3,5-dimethoxycinnamate is similar to other hydroxycinnamic acid derivatives, such as:
- Ferulic acid methyl ester
- Caffeic acid methyl ester
- p-Coumaric acid methyl ester
Uniqueness
What sets Methyl 4-hydroxy-3,5-dimethoxycinnamate apart is its unique combination of hydroxyl and methoxy groups on the aromatic ring, which enhances its antioxidant capacity and biological activity compared to other similar compounds .
Conclusion
Methyl 4-hydroxy-3,5-dimethoxycinnamate is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and beneficial properties make it a valuable subject of scientific research and industrial applications.
Properties
IUPAC Name |
methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)17-3)7-10(16-2)12(9)14/h4-7,14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLPYWLKSLVYOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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